YbSe vs. YbS and YbTe: A Direct Comparison of Electronic Band Gaps
YbSe occupies a precise intermediate position in the ytterbium monochalcogenide series regarding its electronic band gap. Density functional theory (DFT) calculations show YbSe's band gap is 1.32 eV, which is 0.18 eV larger than YbS (1.14 eV) and 0.16 eV smaller than YbTe (1.48 eV) . This quantifies YbSe's role as a middle-ground material for band gap engineering.
| Evidence Dimension | Electronic Band Gap (Eg) |
|---|---|
| Target Compound Data | 1.32 eV |
| Comparator Or Baseline | YbS: 1.14 eV; YbTe: 1.48 eV |
| Quantified Difference | YbSe is +0.18 eV higher than YbS; -0.16 eV lower than YbTe |
| Conditions | First-principles DFT calculations using the generalized gradient approximation (GGA) . |
Why This Matters
This precisely quantifiable band gap allows researchers to select YbSe for applications requiring a specific absorption/emission threshold between the narrower gap of YbS and the wider gap of YbTe, such as in photodetectors or lasers.
